
Bis(Propylthio)Methyl Benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(Propylthio)Methyl Benzene: is an organic compound with the molecular formula C13H20S2 It consists of a benzene ring substituted with two propylthio groups and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(Propylthio)Methyl Benzene typically involves the reaction of benzene with propylthiol and methylating agents under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with propylthiol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(Propylthio)Methyl Benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the thioether groups to thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitro-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(Propylthio)Methyl Benzene is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of thioether-containing compounds with biological macromolecules. Its derivatives may also exhibit biological activity, making it a potential candidate for drug discovery.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, sulfoxides and sulfones derived from this compound could be explored for their antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(Propylthio)Methyl Benzene and its derivatives depends on the specific chemical reactions they undergo. For example, in oxidation reactions, the thioether groups are converted to sulfoxides or sulfones, which can interact with biological targets through different pathways. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Bis(Methylthio)Benzene: Similar structure but with methylthio groups instead of propylthio groups.
Bis(Ethylthio)Benzene: Similar structure but with ethylthio groups instead of propylthio groups.
Bis(Butylthio)Benzene: Similar structure but with butylthio groups instead of propylthio groups.
Uniqueness: Bis(Propylthio)Methyl Benzene is unique due to the presence of propylthio groups, which impart distinct chemical properties compared to its analogs. The length of the propyl chain can influence the compound’s reactivity, solubility, and interactions with other molecules.
Eigenschaften
Molekularformel |
C13H20S2 |
|---|---|
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
1-methyl-2,3-bis(propylsulfanyl)benzene |
InChI |
InChI=1S/C13H20S2/c1-4-9-14-12-8-6-7-11(3)13(12)15-10-5-2/h6-8H,4-5,9-10H2,1-3H3 |
InChI-Schlüssel |
VGWXPAQFJOSIAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=CC=CC(=C1SCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


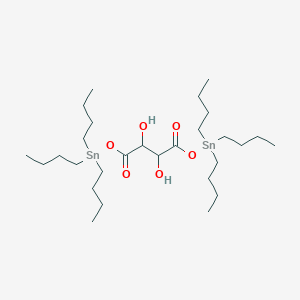
![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
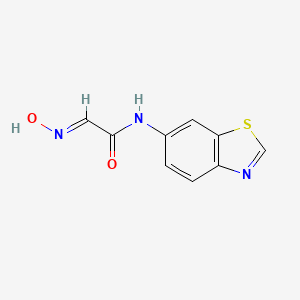
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)

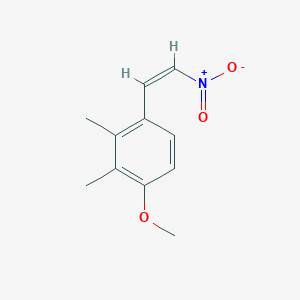
![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
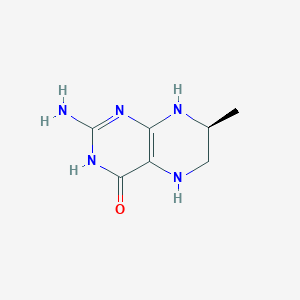
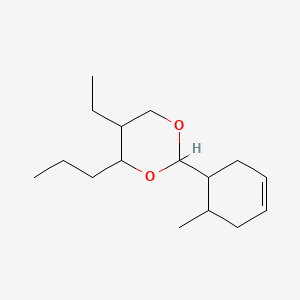

![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)


